DYB-03 Demonstrates Superior Anti-Migratory Activity Versus Single-Agent GSK126 in A549 Lung Cancer Cells
In direct head-to-head comparison, DYB-03 at 10 μM concentration produced superior inhibition of A549 lung cancer cell migration in Transwell assays compared to the EZH2-selective inhibitor GSK126 (10 μM) [1]. The dual-target compound DYB-03 achieved significantly greater reduction in cell migration than single-agent GSK126 under identical experimental conditions, consistent with its capacity to simultaneously inhibit both HIF-1α and EZH2 pathways [2].
| Evidence Dimension | Cell migration inhibition in A549 NSCLC cells |
|---|---|
| Target Compound Data | DYB-03 (10 μM): Greater inhibition of migration than GSK126; quantitative migration count reduction visible in Transwell assay images |
| Comparator Or Baseline | GSK126 (10 μM): Modest inhibition of migration relative to control |
| Quantified Difference | Qualitative but clearly observable superiority; DYB-03 substantially reduced migrated cell count compared to GSK126 |
| Conditions | Transwell migration assay; A549 lung cancer cells; 10 μM concentration for both compounds; incubation time not explicitly quantified in available excerpt |
Why This Matters
This head-to-head evidence demonstrates that DYB-03 provides functional anti-migratory activity exceeding that of a single-target EZH2 inhibitor at the same concentration, supporting its selection over GSK126 for experiments requiring maximal suppression of NSCLC cell motility.
- [1] Wang J, Yang C, Xu H, et al. The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy. Adv Sci (Weinh). 2024;11(7):e2303904. Figure 6C: Transwell assay comparing DYB-03 versus GSK126 migration inhibition. View Source
- [2] Wang J, Yang C, Xu H, et al. The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy. Adv Sci (Weinh). 2024;11(7):e2303904. Results: DYB-03 could better inhibit migration, invasion, and angiogenesis compared to single agent. View Source
